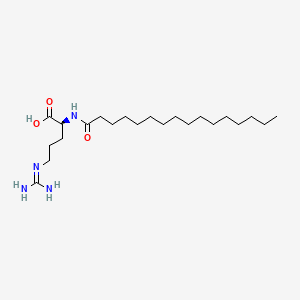

Palmitoyl arginine

Description

Historical Discovery and Nomenclature

The historical foundation of this compound traces back to the discovery of its constituent amino acid component, L-arginine, which was first isolated in 1886 by German chemist Ernst Schulze and his assistant Ernst Steiger from yellow lupin seedlings. Schulze named the amino acid from the Greek word "árgyros" meaning "silver" due to the characteristic silver-white appearance of arginine nitrate crystals formed during the isolation process. The structural elucidation of arginine was subsequently completed in 1897 when Schulze and Ernst Winterstein determined its complete molecular architecture, followed by the first successful synthesis achieved by Schulze and Winterstein in 1899 through the reaction of ornithine with cyanamide.

The nomenclature of this compound reflects its chemical composition through systematic naming conventions established by international chemical organizations. The compound carries the Chemical Abstracts Service registry number 58725-47-6 and the European Community number 261-410-5, providing standardized identification across global databases. The International Union of Pure and Applied Chemistry name for this compound is designated as (S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoic acid, which precisely describes the molecular structure including the stereochemistry of the arginine component. Alternative nomenclature includes N2-(1-Oxohexadecyl)-L-arginine and N-Palmitoyl-L-arginine, with the term "palmitoyl" specifically indicating the presence of palmitic acid (hexadecanoic acid) as the fatty acid component.

The development of this compound as a distinct chemical entity emerged from advances in peptide chemistry and lipid conjugation techniques during the late twentieth century. The compound represents a convergence of amino acid chemistry with lipid biochemistry, where the traditional amino acid arginine undergoes acylation with palmitic acid to create a molecule possessing both hydrophilic and hydrophobic characteristics. This chemical modification transforms the water-soluble arginine into an amphiphilic molecule capable of interacting with biological membranes and forming organized molecular assemblies.

Significance in Interdisciplinary Chemical Research

This compound occupies a unique position in interdisciplinary chemical research due to its diverse structural features and resulting multifunctional properties. The compound serves as a model system for understanding amino acid-lipid conjugates and their behavior in various chemical and biological environments. Research investigations have demonstrated that this compound belongs to the broader category of N-acylamides, which encompasses more than 800 different types found in biological systems, each playing distinct roles in physiological processes including cardiovascular activity, metabolic homeostasis, memory, cognition, and pain regulation.

The synthesis optimization of this compound has become a significant focus in chemical engineering research, particularly in the development of sustainable surfactant technologies. Studies have employed response surface methodology to optimize reaction conditions, examining variables such as reaction temperature, catalyst concentration, solvent ratios, and reaction time to maximize conversion efficiency. Experimental designs have revealed that palmitic acid conversion to this compound can achieve up to 88% under optimized conditions, specifically using substrate ratios of 4:1 (arginine to palmitic acid), solvent ratios of 3:1, and catalyst concentrations of 7% by weight.

| Synthesis Parameter | Optimal Range | Conversion Efficiency |

|---|---|---|

| Reaction Temperature | 45-65°C | 78-84% |

| Catalyst Concentration | 5-7% w/w | 80-88% |

| Arginine:Palmitic Acid Ratio | 3:1 to 4:1 | 84-88% |

| Reaction Time | 2-4 hours | Variable |

The amphiphilic nature of this compound has attracted considerable attention in surfactant chemistry research, where it demonstrates excellent self-assembling properties and low toxicity profiles compared to conventional synthetic surfactants. The compound exhibits the characteristic structural features of amino acid-based surfactants, including strong hydrogen bonding between the amide linkage connecting the hydrophilic amino acid residue and the hydrophobic palmitic acid chain. This hydrogen bonding contributes to the unique aggregation behavior and surface properties observed in aqueous solutions.

Research into the physicochemical properties of this compound has revealed its classification as a long-chain N-acylamide with a molecular weight of 412.6 grams per mole. The compound demonstrates solubility characteristics that reflect its amphiphilic nature, being compatible with both aqueous and organic solvent systems depending on concentration and environmental conditions. Spectroscopic analyses have confirmed the presence of characteristic functional groups, including the guanidine moiety from arginine and the carbonyl group from the amide linkage.

The significance of this compound extends to its role as a research tool for investigating membrane interactions and cellular uptake mechanisms. Studies have shown that arginine-rich compounds can interact with biological membranes through various mechanisms, including direct membrane binding and facilitated transport processes. The palmitoyl modification enhances membrane affinity while maintaining the characteristic properties of the arginine residue, making it valuable for studying membrane-protein interactions and cellular internalization pathways.

| Property Category | Characteristics | Research Applications |

|---|---|---|

| Molecular Formula | C₂₂H₄₄N₄O₃ | Structural Studies |

| Molecular Weight | 412.6 g/mol | Formulation Research |

| Amphiphilic Nature | Dual Hydrophilic/Hydrophobic | Surfactant Development |

| Membrane Affinity | Enhanced Lipophilicity | Biological Studies |

Contemporary research continues to explore the synthetic methodologies for this compound production, with particular emphasis on environmentally sustainable approaches and cost-effective manufacturing processes. Alternative synthesis routes have been investigated, including enzymatic methods and green chemistry approaches that minimize the use of harmful solvents and catalysts. These studies contribute to the broader understanding of amino acid-lipid conjugation chemistry and provide foundations for developing next-generation biocompatible surfactants and functional materials.

Properties

CAS No. |

58725-47-6 |

|---|---|

Molecular Formula |

C22H44N4O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoic acid |

InChI |

InChI=1S/C22H44N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(27)26-19(21(28)29)16-15-18-25-22(23)24/h19H,2-18H2,1H3,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1 |

InChI Key |

DENIQPHQUIGDJZ-IBGZPJMESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

Other CAS No. |

58725-47-6 |

sequence |

R |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Niosomal Formulations

Recent studies have highlighted the effectiveness of palmitoyl-modified arginine in enhancing drug delivery systems. For instance, a study developed niosomal formulations functionalized with palmitoyl-arginine for curcumin delivery in cancer treatment. The results demonstrated that these formulations achieved an encapsulation efficiency of 78.94%, significantly improving the growth inhibition of human myeloid leukemia cell lines compared to non-functionalized niosomes . This indicates that palmitoyl arginine can enhance the therapeutic efficacy of anticancer drugs by improving their bioavailability and targeting capabilities.

Transdermal Delivery

this compound has also been investigated for its potential in transdermal drug delivery. Its lipophilic nature allows for better penetration through the skin barrier compared to other amino acids like lysine. This property makes it a promising candidate for developing topical treatments that require enhanced skin absorption .

Skin Barrier Integrity

Role in Skin Health

Research has shown that palmitoylation, including the involvement of this compound, plays a crucial role in maintaining skin barrier integrity. A study identified over 300 proteins whose palmitoylation is regulated by the palmitoyl-acyl transferase ZDHHC13, which is essential for skin barrier development . The deficiency of this enzyme leads to compromised skin permeability and susceptibility to infections, highlighting the importance of palmitoylated proteins in dermatological health.

Cosmetic Applications

In cosmetics, palmitoyl oligopeptides, which include variants like this compound, are used for their rejuvenating effects on the skin. These compounds have been shown to stimulate collagen synthesis and improve skin elasticity, making them valuable ingredients in anti-aging products .

Metabolic Regulation

Induction of Adipose Tissue Browning

this compound's role extends into metabolic health as well. Studies indicate that L-arginine supplementation can induce browning of white adipose tissue (WAT), which is associated with increased energy expenditure and improved metabolic profiles . This browning effect is mediated through nitric oxide signaling pathways, suggesting that this compound could be utilized to combat obesity and related metabolic disorders.

Antimicrobial Properties

This compound has shown potential antimicrobial activity when incorporated into surfactants. Research indicates that cationic surfactants containing arginine residues exhibit enhanced effectiveness against various bacterial strains compared to those with other amino acids . This property could be leveraged in developing new antimicrobial agents or coatings for medical devices.

Summary Table of Applications

Chemical Reactions Analysis

Critical Reaction Variables

The reaction efficiency depends on three key factors:

| Variable | Range Tested | Optimal Value | Impact on Conversion (%) |

|---|---|---|---|

| Solvent Ratio (S/MS) | 1.5–3.0 | 3.0 | +15% (78% → 88%) |

| Catalyst Weight (w/S) | 3–7% | 7% | +12% (76% → 88%) |

| Substrate Ratio (A/PA) | 2–4 | 4 | +10% (78% → 88%) |

Equation for Conversion Prediction :

(A = solvent, B = catalyst, C = substrate; all factors normalized) .

Temperature and Time Dependence

-

Optimal Conditions : 65°C for 3 hours achieves 88% palmitic acid conversion (Figure 10) .

-

Equilibrium Limitation : Beyond 3 hours, conversion plateaus due to reversible amidation dynamics .

Solvent-Catalyst-Substrate Interactions

-

Synergistic Effect : Combining solvent ratio = 3.0, catalyst = 7%, and substrate ratio = 4 yields 88% conversion (Figure 3) .

-

Negative Interactions : Low solvent (<2.0) and catalyst (<5%) reduce conversion to <78% (Figure 1) .

Reaction Byproducts and Challenges

-

Soap Formation : Sodium methoxide reacts with palmitic acid, generating sodium palmitate (soap). This side reaction consumes catalyst but is mitigated by anhydrous conditions .

-

Energy Tradeoffs : Higher solvent ratios improve conversion but increase post-reaction purification energy costs .

Comparative Efficiency

-

Catalyst Superiority : Sodium methoxide outperforms biochemical catalysts (e.g., lipases) in reaction speed (2–4 hours vs. 12+ hours) .

-

Biodegradability : Unlike ester-based surfactants (e.g., arginine oleate), this compound’s amide bond resists enzymatic hydrolysis, enhancing stability but reducing environmental degradation .

This synthesis strategy balances reaction efficiency, scalability, and cost-effectiveness, positioning this compound as a viable surfactant for pharmaceutical and cosmetic applications. Further research should explore enzyme-catalyzed routes to improve sustainability .

Comparison with Similar Compounds

Palmitoyl Carnitine

- Structure : Comprises a palmitoyl group esterified to carnitine, a quaternary ammonium compound involved in fatty acid metabolism.

- Function : Acts as a penetration enhancer for hydrophilic drugs (e.g., mannitol, morphine) by disrupting lipid bilayer packing in biological membranes.

- Key Findings :

Palmitoylated SP-C (Surfactant Protein C)

- Structure : Pulmonary surfactant protein C (SP-C) palmitoylated on cysteine residues.

- Function : Critical for lung surfactant activity, facilitating phospholipid adsorption at the alveolar air-water interface.

- Key Findings: Palmitoylation stabilizes the α-helical conformation of SP-C, which is essential for phospholipid monolayer orientation and insertion . Non-palmitoylated SP-C forms dimers but lacks functional efficacy in lipid monolayer interactions .

Palmitoylated Peptides (e.g., Pal-GHK-R4)

- Structure : Tripeptide GHK (Gly-His-Lys) modified with a palmitoyl group at the N-terminus and arginine oligomers (R4) at the C-terminus.

- Function : Optimized for transdermal delivery, combining lipid solubility (palmitoyl) and membrane penetration (arginine).

- Key Findings :

Mechanistic and Application Differences

Membrane Interaction Mechanisms

- This compound: Relies on arginine’s positive charge to bind phospholipid vesicles and insert into monolayers, analogous to SP-C’s charged residues .

- Palmitoyl Carnitine: Enhances drug flux via hydrophobic disruption of arachnoid membrane bilayers, independent of electrostatic interactions .

Preparation Methods

Amidation Reaction: Primary Synthetic Pathway

The most widely documented method for synthesizing palmitoyl arginine involves an amidation reaction between palmitic acid (C₁₆H₃₂O₂) and arginine (C₆H₁₄N₄O₂) in the presence of a catalyst and mixed solvents. This approach, detailed by Masyithah et al. (2023), employs sodium methoxide (CH₃NaO) as a catalyst and a hexane-isopropanol solvent system to facilitate the reaction.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amino group of arginine attacks the carbonyl carbon of palmitic acid, forming an amide bond. Key parameters include:

The use of sodium methoxide accelerates the reaction by deprotonating arginine, enhancing its nucleophilicity. However, this catalyst necessitates anhydrous conditions to prevent saponification of palmitic acid.

Optimization Using Response Surface Methodology (RSM)

Masyithah et al. (2023) applied Central Composite Design (CCD) under RSM to identify optimal conditions for maximizing palmitic acid conversion. Three independent variables were evaluated:

- Solvent Ratio (S/MS) : 1–3 (hexane:isopropanol)

- Catalyst Concentration (w/S) : 3–7% (sodium methoxide by weight)

- Substrate Ratio (A/PA) : 2–4 (arginine:palmitic acid molar ratio).

Model Development and Validation

A quadratic polynomial model predicted conversion (%) as follows:

$$

\text{Conversion} = 84.05 + 3.85X1 + 1.55X2 + 1.30X3 - 0.275X1X2 + 1.545X1X3 - 0.275X2X3 + 3.195X1^2 + 0.740X2^2 + 2.962X3^2

$$

where $$X1$$, $$X2$$, and $$X_3$$ represent solvent ratio, catalyst concentration, and substrate ratio, respectively.

Table 1: Optimization Results for Amidation Reaction

| Variable | Optimal Level | Conversion (%) |

|---|---|---|

| Solvent Ratio (S/MS) | 3.0 | 88.0 |

| Catalyst (w/S) | 7.0% | 88.0 |

| Substrate (A/PA) | 4.0 | 88.0 |

Critical Analysis of Reaction Parameters

Catalyst Selection

Sodium methoxide outperforms enzymatic catalysts (e.g., lipases) in reaction speed and cost, albeit with higher sensitivity to moisture. Alternative catalysts like HOBt/DCC in organic solvents remain unexplored for this specific reaction.

Characterization and Validation

FTIR Analysis

Post-synthesis FTIR confirmed amide bond formation via:

Q & A

(Basic) What are the standard protocols for synthesizing Palmitoyl arginine, and how can researchers ensure reproducibility?

Answer:

this compound synthesis typically involves coupling palmitic acid to the ε-amino group of arginine via solid-phase or solution-phase methods. Key steps include:

- Activation of palmitic acid : Use carbodiimide coupling agents (e.g., EDC, DCC) to activate the carboxylic acid group .

- Purification : Employ column chromatography or HPLC to isolate the product, ensuring >95% purity. Validate purity via NMR (¹H, ¹³C) and mass spectrometry .

- Reproducibility : Document reaction conditions (temperature, solvent, molar ratios) in detail. For multi-step syntheses, provide intermediate characterization data in supplementary information to avoid redundancy in the main text .

Table 1 : Common Synthesis Parameters and Yield Ranges

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25–40°C | ±10% yield |

| Solvent | DMF, DCM, or THF | Varies by method |

| Molar Ratio (Arg:PA) | 1:1.2–1.5 | Critical for efficiency |

(Basic) Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms palmitoylation via shifts in the ε-amino region (δ 2.8–3.2 ppm). ¹³C NMR identifies the carbonyl carbon of the palmitoyl group (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₂₂H₄₄N₄O₃: expected m/z 429.34) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Retention times vary with acyl chain length .

Limitations : NMR may struggle with trace impurities; MS requires ionization optimization for hydrophobic peptides .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in:

- Experimental models : Compare results across cell lines (e.g., HaCaT vs. primary keratinocytes) and validate using ≥3 biological replicates .

- Concentration ranges : Bioactivity (e.g., antimicrobial effects) may follow a biphasic response. Use dose-response curves (IC₅₀/EC₅₀) and report statistical significance (p < 0.05 via ANOVA) .

- Sample preparation : Differences in solvent (DMSO vs. aqueous buffers) affect solubility and activity. Standardize protocols per NIH guidelines .

Recommended workflow : Meta-analysis of existing data using PRISMA frameworks to identify confounding variables .

(Advanced) What experimental design considerations are critical when studying this compound’s mechanism of action in cellular models?

Answer:

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive/negative controls (e.g., known antimicrobial peptides) .

- Time-course assays : this compound’s effects may be time-dependent (e.g., membrane disruption vs. intracellular signaling). Use live-cell imaging or flow cytometry .

- Mechanistic probes : Combine knockdown/knockout models (e.g., TLR4⁻/− cells) with this compound treatment to isolate signaling pathways .

Pitfalls : Overlooking endotoxin contamination in peptide stocks, which can skew inflammatory response data. Validate via LAL assays .

(Advanced) How should researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics?

Answer:

- Animal models : Select species with similar skin/metabolic profiles (e.g., porcine for dermal studies). Justify sample size via power analysis .

- Dosing routes : Compare topical vs. systemic administration. Use radiolabeled this compound (³H or ¹⁴C) to track absorption and distribution .

- Analytical validation : LC-MS/MS for plasma/tissue quantification. Limit of quantification (LOQ) should be ≤1 ng/mL .

(Basic) What are the best practices for ensuring ethical compliance in preclinical studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.